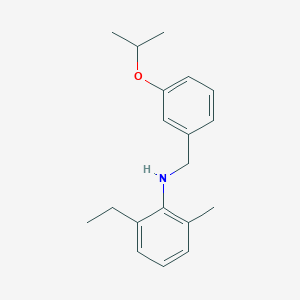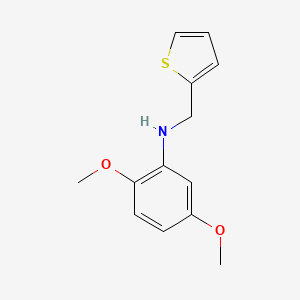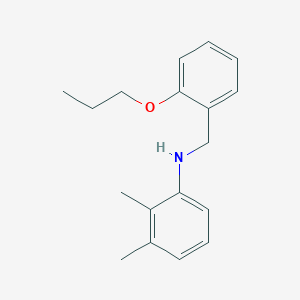![molecular formula C23H25NO2 B1385466 4-(Benzyloxy)-N-[2-(2,5-dimethylphenoxy)ethyl]-aniline CAS No. 1040688-36-5](/img/structure/B1385466.png)
4-(Benzyloxy)-N-[2-(2,5-dimethylphenoxy)ethyl]-aniline
Descripción general
Descripción
4-(Benzyloxy)-N-[2-(2,5-dimethylphenoxy)ethyl]-aniline, also known as 4-Bz-N-2,5-DMPE-Aniline, is a synthetic organic compound with a wide range of applications in scientific research. It is a derivative of aniline, and is a colorless solid with a melting point of 117-118°C. 4-Bz-N-2,5-DMPE-Aniline is used in various scientific research applications, such as drug synthesis and biochemical research. The compound has a number of advantages, such as its low cost, ease of synthesis, and stability. Additionally, it has a number of biochemical and physiological effects that make it an attractive compound for use in scientific research.
Aplicaciones Científicas De Investigación
1. Structural and Supramolecular Behavior
The compound's structural features are highlighted in studies focusing on its heterocyclic imino structures, demonstrating planar backbones and significant dihedral angles between heterocyclic and benzene rings. These structural properties contribute to various supramolecular interactions and self-assembly behaviors in solid states and solutions (Su, Wang, Liu, & Li, 2013).
2. Spectroscopic Analysis for Pharmaceutical Applications
Spectroscopic methods like FT-IR and FT-Raman have been employed to study the vibrational contributions of similar compounds, aiding in the understanding of their potential pharmaceutical applications. These analyses provide insights into electronic structures and intramolecular interactions (Amalanathan, Suresh, HubertJoe, Jothy, Sebastian, & Ayyapan, 2015).
3. Organic Materials with Mesogenic Properties
Compounds related to 4-(Benzyloxy)-N-[2-(2,5-dimethylphenoxy)ethyl]-aniline have been used in creating organic materials with mesogenic properties. These materials have applications in creating Schiff bases, liquid crystals, and other organic assemblies (Morar, Lameiras, Bende, Katona, Gál, & Darabantu, 2018).
4. Nonlinear Optical Properties
Certain aniline derivatives, including those similar to the compound , have been studied for their nonlinear optical properties. These studies involve crystal growth and characterization, contributing to the development of materials with potential applications in photonics and optoelectronics (Balachandar & Kalainathan, 2014).
5. Catalyzed Chemical Reactions
Anilines, including those structurally related to the compound, have been explored in various catalyzed chemical reactions. These studies contribute to the understanding of reaction mechanisms and the development of synthetic methodologies (Prashad, Hu, Har, Repič, & Blacklock, 2000).
Propiedades
IUPAC Name |
N-[2-(2,5-dimethylphenoxy)ethyl]-4-phenylmethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO2/c1-18-8-9-19(2)23(16-18)25-15-14-24-21-10-12-22(13-11-21)26-17-20-6-4-3-5-7-20/h3-13,16,24H,14-15,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGRMPUPRUTVMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCNC2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-N-[2-(2,5-dimethylphenoxy)ethyl]-aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(2,4-Dichlorophenoxy)butyl]-2,5-dimethylaniline](/img/structure/B1385385.png)
![N-[2-(3,4-Dimethylphenoxy)ethyl]-N-(2-furylmethyl)amine](/img/structure/B1385389.png)
![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3-methylaniline](/img/structure/B1385390.png)
![N-[2-(Pentyloxy)benzyl]-2-propanamine](/img/structure/B1385391.png)

![2-Methoxy-N-[2-(1-naphthyl)ethyl]-1-ethanamine](/img/structure/B1385393.png)
![3-Chloro-N-[2-(2,6-dimethylphenoxy)ethyl]-2-methylaniline](/img/structure/B1385394.png)

![N-[2-(2-Chlorophenoxy)ethyl]-2,5-dimethylaniline](/img/structure/B1385398.png)



![2,5-Dimethoxy-N-[3-(phenethyloxy)benzyl]aniline](/img/structure/B1385405.png)
![N-[3-(2-Ethoxyethoxy)benzyl]-2,6-dimethylaniline](/img/structure/B1385406.png)